molecular formula C16H18N2O4S B5538801 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5538801
M. Wt: 334.4 g/mol
InChI Key: GKJWBNOVDSTCGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, closely related to the compound , typically involves nucleophilic substitution reactions. A study by Abbasi et al. (2018) outlines a method starting with the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate. The reaction proceeds through various steps, including the use of different alkyl/aralkyl halides and dimethylformamide (DMF) as a solvent, to produce a series of new sulfonamide derivatives (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through crystallography and spectroscopy. The crystal structure of substituted acetamides reveals detailed geometry and intermolecular interactions, providing insights into the molecular conformation and potential reactivity of such compounds (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives, including N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide, often involves interactions with enzymes or receptors. For instance, some derivatives have shown potent urease inhibitory activity, highlighting their potential in biochemical applications (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. The synthesis method can significantly influence these properties by affecting the compound's purity and crystalline form (Robin et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and compatibility with other compounds, dictate the practical applications of sulfonamide derivatives. Studies have shown that these compounds can undergo various chemical reactions, offering a wide range of functionalities for further development (Zhou & Shu, 2002).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, including compounds structurally related to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," in human and rat liver microsomes. The research highlights the complex metabolic pathways leading to carcinogenic products and the differences in metabolism between human and rat liver microsomes. Such insights are crucial for understanding the environmental and health implications of chloroacetamide herbicides (Coleman et al., 2000).

Antinociceptive Pharmacology

The antinociceptive properties of a novel compound, structurally similar to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," were studied. This research provides evidence of the compound's effectiveness in various pain models, suggesting potential therapeutic applications in pain management (Porreca et al., 2006).

Green Synthesis of Amino Acetamides

This study focuses on the green synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an intermediate in the production of azo disperse dyes. The research emphasizes the development of environmentally friendly catalytic processes, highlighting the importance of sustainable chemical synthesis (Zhang Qun-feng, 2008).

Antimicrobial Evaluation of Sulfonamide Derivatives

Research on new heterocyclic compounds incorporating the sulfamoyl moiety, similar to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," aims to develop antimicrobial agents. This study underlines the potential of such compounds in addressing antimicrobial resistance, a growing concern in medical science (Darwish et al., 2014).

Effects of Reactive Reagents on Blood Cell Permeability

This research examines the effects of amino-reactive reagents on the permeability of human red blood cells. It provides insights into the cellular mechanisms affected by compounds structurally related to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," contributing to our understanding of cell membrane dynamics (Knauf & Rothstein, 1971).

properties

IUPAC Name

N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJWBNOVDSTCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

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